molecular formula C11H10N2O2S B427630 benzyl N-(1,3-thiazol-2-yl)carbamate CAS No. 353255-50-2

benzyl N-(1,3-thiazol-2-yl)carbamate

Cat. No. B427630
Key on ui cas rn: 353255-50-2
M. Wt: 234.28g/mol
InChI Key: QKWLYHRESAIPGB-UHFFFAOYSA-N
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Patent
US09133235B2

Procedure details

To a stirred solution of 2-aminothiazole (AA1-A, 3.0 g, 30.0 mmol) and triethylamine (6.30 mL, 45.0 mmol) at 0° C. was added benzyl chloroformate (5 mL, 36 mmol). The reaction was stirred at RT O/N. The reaction mixture was washed with a saturated aqueous solution of NaHCO3, then water and concentrated to dryness under reduced pressure. The resulting yellow solid was crystallized from ethanol to afford AA1-2 in 70% yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C(N(CC)CC)C.Cl[C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16]>>[CH2:18]([O:17][C:15](=[O:16])[NH:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT O/N
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with a saturated aqueous solution of NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
water and concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to afford AA1-2 in 70% yield

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(NC=1SC=CN1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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